6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride

Enantioselective pharmacology Monoamine transporter Serotonin uptake

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 78238-94-5) is a chiral tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₇H₂₀ClNO₂ and a molecular weight of 305.8 g/mol. The compound features methoxy substituents at the 6- and 7-positions and a phenyl group at the 4-position of the partially saturated isoquinoline core, creating a stereogenic center at C-4.

Molecular Formula C17H20ClNO2
Molecular Weight 305.8 g/mol
CAS No. 78238-94-5
Cat. No. B3154713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride
CAS78238-94-5
Molecular FormulaC17H20ClNO2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC.Cl
InChIInChI=1S/C17H19NO2.ClH/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2;/h3-9,15,18H,10-11H2,1-2H3;1H
InChIKeyWNYXKIFRSJJSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 78238-94-5): Core Structural & Stereochemical Identity for Research Procurement


6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 78238-94-5) is a chiral tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₇H₂₀ClNO₂ and a molecular weight of 305.8 g/mol [1]. The compound features methoxy substituents at the 6- and 7-positions and a phenyl group at the 4-position of the partially saturated isoquinoline core, creating a stereogenic center at C-4. The racemic hydrochloride salt has been structurally characterized by single-crystal X-ray diffraction, and the enantiomers have been resolved into their optically pure (4R)- and (4S)-forms via stereospecific multistep synthesis [2][3]. This compound serves as a versatile scaffold within the broader 4-phenyl-THIQ family, which has been explored across multiple therapeutic target classes including monoamine transporters, mitotic kinesin Eg5, sodium-hydrogen exchanger NHE3, and P-glycoprotein [4][5][6].

Why 6,7-Dimethoxy-4-phenyl-THIQ HCl Cannot Be Substituted by Unsubstituted or N-Alkylated 4-Phenyl-THIQ Analogs


Within the 4-phenyltetrahydroisoquinoline class, the presence, position, and electronic character of aromatic substituents fundamentally redirect pharmacological target engagement. The 6,7-dimethoxy substitution pattern on the isoquinoline core is not merely a potency modulator but a determinant of target class switching. Unsubstituted 4-phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ, CAS 75626-12-9) has been characterized primarily as an amphetamine-antagonistic agent and inhibitor of methamphetamine-induced dopamine release [1][2], while N-methylated variants such as nomifensine (8-amino-2-methyl-4-phenyl-THIQ) function as dopamine/norepinephrine reuptake inhibitors [3]. In contrast, 6,7-dimethoxy-4-phenyl-THIQ derivatives have been independently optimized as inhibitors of the mitotic kinesin Eg5 (ATPase IC₅₀ 104 nM) and as P-glycoprotein modulators (EC₅₀ 1.64 µM for lead compounds) [4][5]. Furthermore, enantiomeric configuration at C-4 dictates biological activity: the (4S)-enantiomer of 6,7-dimethoxy-4-phenyl-THIQ shows exclusive preference for monoamine uptake inhibition, while the (4R)-enantiomer is inactive in these assays [6]. These orthogonal structure-activity relationships mean that substituting a 6,7-dimethoxy-4-phenyl-THIQ with a des-methoxy or N-substituted analog will produce qualitatively different biological outcomes, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-phenyl-THIQ HCl Against Closest Structural Analogs


Enantiomer-Dependent Monoamine Transporter Inhibition: (4S) vs. (4R) Enantiomers of 6,7-Dimethoxy-4-phenyl-THIQ

The (4S)-enantiomer of 6,7-dimethoxy-4-phenyl-THIQ exhibits exclusive activity in biochemical assays for serotonin (5-HT), norepinephrine (NE), and dopamine (DA) uptake inhibition, while the (4R)-enantiomer shows no detectable activity in the same assays. This was established by testing both enantiomers, obtained via stereospecific synthesis and resolution from the racemic base, in parallel uptake inhibition assays [1]. In the solid state, X-ray crystallography reveals that the 4-phenyl substituent of the (4R)-enantiomer is oriented almost perpendicularly to the isoquinoline plane, while the methoxy carbon atoms deviate slightly from the benzene ring plane—structural features that differ between enantiomers and correlate with their divergent biological activities [1].

Enantioselective pharmacology Monoamine transporter Serotonin uptake Norepinephrine uptake Dopamine uptake

6,7-Dimethoxy vs. Des-Methoxy 4-Phenyl-THIQ: Target Class Divergence from Monoamine Transporters to Mitotic Kinesin Eg5

The 6,7-dimethoxy substitution pattern on the 4-phenyl-THIQ scaffold redirects pharmacological activity from monoamine transporter modulation toward mitotic kinesin Eg5 inhibition. A medicinal chemistry optimization program on 6,7-dimethoxy-4-phenyl-THIQ derivatives yielded compound 32a, R-4-(3-hydroxyphenyl)-N,N,7,8-tetramethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, with an Eg5 ATPase IC₅₀ of 104 nM and anti-proliferative activity in A2780 ovarian cancer cells with an IC₅₀ of 234 nM [1]. In contrast, the des-methoxy analog 4-phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) has been characterized as an inhibitor of methamphetamine-induced dopamine release and an amphetamine-antagonistic agent, with no reported activity against Eg5 [2][3]. This target class divergence demonstrates that the 6,7-dimethoxy substitution is a critical molecular determinant for accessing the Eg5 inhibitor pharmacophore, not merely a potency-enhancing modification.

Eg5 kinesin inhibitor Antimitotic Target class switching Structure-activity relationship

6,7-Dimethoxy-4-phenyl-THIQ vs. Nomifensine: Distinct Mechanisms of Dopamine Transporter Interaction

Nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline) is a well-established dopamine/norepinephrine reuptake inhibitor that increases extracellular dopamine concentrations in the nucleus accumbens [1]. In contrast, 4-phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ), the deaminated and demethylated analog lacking the 8-amino and N-methyl groups, inhibits methamphetamine-induced dopamine release rather than blocking basal reuptake, demonstrating amphetamine-antagonistic properties [2][3]. The 6,7-dimethoxy-4-phenyl-THIQ scaffold represents a further structural departure: its (4S)-enantiomer inhibits 5-HT, NE, and DA uptake, but the broader 6,7-dimethoxy-4-phenyl-THIQ series has been developed for entirely distinct targets including Eg5 kinesin (IC₅₀ 104 nM) and P-glycoprotein modulation [4][5]. This progressive structural divergence—from nomifensine (reuptake inhibitor) to PTIQ (amphetamine antagonist) to 6,7-dimethoxy-4-phenyl-THIQ (Eg5/P-gp modulator)—demonstrates that each modification fundamentally alters pharmacological mechanism.

Dopamine transporter DAT inhibitor Methamphetamine antagonism Nomifensine comparator

Crystal Structure-Defined Conformational Differences Between (4R)- and (4S)-6,7-Dimethoxy-4-phenyl-THIQ Hydrochloride

X-ray crystallographic analysis of the resolved (4R)-hydrochloride salt form reveals specific solid-state conformational features: the carbon atoms of the two methoxy groups deviate slightly from the benzene ring plane, and the chirally oriented 4-phenyl substituent is almost perpendicularly tilted out of conjugation with the isoquinoline system [1]. The crystal structures of the two enantiomers are related as mirror images, with the (4R)-form crystallizing in space group P2₁ with unit cell parameters a = 13.369 Å, b = 5.455 Å, c = 11.171 Å, β = 95.8°, and a residual factor R = 0.0488 [2]. The racemic (4RS)-form has also been independently characterized, with crystal data reported as monoclinic, space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4 [3][4]. These crystallographic data provide unambiguous structural verification that distinguishes the enantiopure forms from the racemate.

X-ray crystallography Absolute configuration Conformational analysis Solid-state structure

Acute Toxicity Differentiation: 6,7-Dimethoxy vs. 6,7-Dihydroxy and 6,7-Methylenedioxy 1-Aryl-THIQ Analogs

In a systematic structure-toxicity relationship study of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 3a, the 1-phenyl regioisomer of the target compound) exhibited an acute LD₅₀ of 280 mg/kg in mice via intragastric administration [1][2]. In contrast, the 6,7-methylenedioxy analog 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 3e) proved to be the safest in the series studied. Additionally, a separate class-level study on 2-alkyl-THIQ derivatives reported that 6,7-dimethoxy-substituted compounds exhibited higher toxicity compared to their 6,7-dihydroxy counterparts, which were the least toxic in that series [3]. These data establish that the 6,7-dimethoxy substitution pattern carries a distinct toxicity profile that differentiates it from both 6,7-dihydroxy and 6,7-methylenedioxy analogs.

Acute toxicity LD50 Structure-toxicity relationship Local anesthetic activity

Optimal Research Application Scenarios for 6,7-Dimethoxy-4-phenyl-THIQ HCl Based on Quantitative Differentiation Evidence


Enantioselective Monoamine Transporter Pharmacology Studies Requiring Defined Stereochemistry

Investigators studying the stereochemical determinants of monoamine transporter (SERT, NET, DAT) ligand recognition should procure the enantiopure (4S)-6,7-dimethoxy-4-phenyl-THIQ hydrochloride (CAS 139560-06-8) rather than the racemate (CAS 78238-94-5). The (4S)-enantiomer shows exclusive activity across 5-HT, NE, and DA uptake inhibition assays, while the (4R)-enantiomer is inactive, as established by Mondeshka et al. (1992) [1]. Using the racemic mixture would confound interpretation by introducing 50% inactive (4R)-material. The absolute configuration has been rigorously assigned by X-ray crystallography on the hydrochloride salt, providing unambiguous stereochemical identity verification [1]. This scenario applies to neuroscience research on monoamine signaling, psychostimulant mechanism studies, and structure-based design of transporter ligands.

Mitotic Kinesin Eg5 Inhibitor Development and Antimitotic Drug Discovery

Medicinal chemistry programs targeting the mitotic kinesin Eg5 for anticancer drug discovery should utilize 6,7-dimethoxy-4-phenyl-THIQ as a validated lead scaffold. The Eg5 inhibitor pharmacophore critically depends on the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core, as demonstrated by Tarby et al. (2006), who identified compound 32a (Eg5 ATPase IC₅₀ = 104 nM; A2780 antiproliferative IC₅₀ = 234 nM) through systematic optimization of this scaffold [2]. The des-methoxy 4-phenyl-THIQ analogs lack Eg5 inhibitory activity and instead modulate dopaminergic systems, confirming that the 6,7-dimethoxy substitution is a structural prerequisite for kinesin target engagement [3]. This scenario supports hit-to-lead and lead optimization campaigns in oncology, particularly for taxane-resistant tumors where Eg5 inhibition represents an alternative antimitotic strategy.

P-Glycoprotein Modulator Research and Multidrug Resistance Reversal Studies

Researchers investigating P-glycoprotein (P-gp) modulation for overcoming multidrug resistance in cancer chemotherapy can employ 6,7-dimethoxy-4-phenyl-THIQ derivatives as a starting scaffold. Colabufo et al. (2008) demonstrated that 6,7-dimethoxytetrahydroisoquinoline derivatives bearing 4-biphenyl or 2-naphthyl substituents act as potent P-gp modulators, with lead compound 1 exhibiting an EC₅₀ of 1.64 µM [4]. Importantly, the study achieved separation of P-gp activity from σ₂ receptor affinity, addressing a key selectivity challenge in P-gp modulator design. The 6,7-dimethoxy substitution on the THIQ core is a conserved structural feature across the active series, and this scaffold is distinct from the monoamine-active 4-phenyl-THIQ analogs used in neuroscience research [4]. This application scenario supports cancer pharmacology programs focused on chemosensitization strategies.

Structure-Toxicity Relationship Profiling in Tetrahydroisoquinoline Alkaloid Series

Toxicology and safety pharmacology programs evaluating the therapeutic window of tetrahydroisoquinoline alkaloids can use 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a reference compound for the high-toxicity end of the structure-toxicity spectrum. The compound exhibits an LD₅₀ of 280 mg/kg (intragastric, mice), representing the highest toxicity among 20 tested 1-aryl-6,7-dimethoxy-THIQ derivatives in a systematic structure-toxicity relationship study [5]. This contrasts sharply with 6,7-methylenedioxy analogs that show substantially lower toxicity. Additionally, independent class-level studies confirm that 6,7-dimethoxy-substituted THIQ derivatives are consistently more toxic than their 6,7-dihydroxy counterparts [6]. Researchers should procure this compound when establishing toxicity baseline curves for THIQ series or when investigating the toxicological contributions of the 6,7-dimethoxy pharmacophore.

Quote Request

Request a Quote for 6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.